molecular formula C17H17ClN6O B2798104 1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034477-46-6

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2798104
CAS No.: 2034477-46-6
M. Wt: 356.81
InChI Key: SYQNCSYWUWUYQF-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea ( 2034477-46-6) is a synthetic urea derivative with the molecular formula C17H17ClN6O and a molecular weight of 356.8 . This chemical entity features a complex structure that incorporates a pyrazinyl-imidazole heterocyclic system linked to a 4-chlorobenzyl group via a urea bridge. The urea functional group is a significant pharmacophore present in numerous bioactive compounds and approved therapeutics, known for its ability to act as a donor and acceptor of hydrogen bonds, facilitating key interactions with biological targets . Compounds bearing the urea moiety are frequently investigated for their potential in drug discovery, particularly as enzyme inhibitors. Urea-based molecules have shown promise in targeting various kinases, with some derivatives acting as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key regulator of angiogenesis . The specific research applications for this compound remain to be fully characterized, but its structural features suggest potential for development in oncological and cardiovascular research. Furthermore, structurally related urea derivatives have been identified as modulators for amyloid-beta-induced mitochondrial dysfunction, presenting possibilities for neurodegenerative disease research such as Alzheimer's disease . This product is supplied with a purity guarantee and is intended for research purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in various quantities, with pricing available upon request for specific volume requirements.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c18-14-3-1-13(2-4-14)11-23-17(25)22-8-10-24-9-7-21-16(24)15-12-19-5-6-20-15/h1-7,9,12H,8,10-11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQNCSYWUWUYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCN2C=CN=C2C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of the pyrazine ring: This step involves the reaction of the imidazole derivative with pyrazine-2-carboxylic acid under dehydrating conditions.

    Formation of the urea linkage: This is done by reacting the intermediate with 4-chlorobenzyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Urea Derivatives ()

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) share the urea backbone but differ in substituents:

  • Key Differences: 9a/9b contain pyrazole rings instead of pyrazine-imidazole systems. Molecular weights: The target compound (~338 g/mol) is heavier than 9a (270.34 g/mol), which may influence solubility and pharmacokinetics .
Table 1: Physical Properties of Urea Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₁₇H₁₆ClN₆O ~338 Not reported
9a () C₁₅H₁₈N₄O 270.34 148–150
BJ49861 () C₁₇H₁₈N₆O₂ 338.36 Not reported

Arylethanolimidazole Derivatives ()

Compounds like 1-(2-((1,1’-biphenyl)-3-yl)ethyl)-1H-imidazole (2c) and 1-[3-[(4-bromobenzyl)oxy]phenyl]2-(1H-imidazol-1-yl)ethanone (4a) highlight the role of imidazole in bioactivity:

  • Key Differences :
    • The target compound’s urea linkage replaces the ketone or ethyl groups in 2c/4a, possibly improving hydrogen-bonding capacity for target interaction.
    • Synthetic Routes : 2c and 4a were synthesized via Suzuki coupling (Pd catalysis) and CuBr₂-mediated reactions, respectively, with yields of 27–72%. The target compound’s synthesis likely involves similar coupling strategies but with modified reagents for urea formation .

Imidazoline and Triazole Derivatives ()

Patent Example 5 describes (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas :

  • Key Differences :
    • The target compound lacks the trifluoromethoxy group and triazole ring, which are critical for the patent compounds’ enzyme inhibition (e.g., HO-1).
    • The pyrazine-imidazole system in the target may offer distinct electronic properties compared to triazole-based analogs .

Chlorobenzyl-Containing Compounds ()

3-(4-Chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole shares the 4-chlorobenzyl group but features an oxadiazole ring instead of urea:

  • Key Differences: Oxadiazoles are known for metabolic stability, whereas urea groups may confer stronger hydrogen-bonding interactions.

Thiazolecarboxamide Derivatives ()

N-(2-Chloro-6-methylphenyl)-2-[1-[2-(1H-imidazol-1-yl)ethyl]-1H-indazol-6-yl]amino]-5-thiazolecarboxamide includes an imidazole-ethyl linker similar to the target:

  • protease inhibition). The indazole ring in this compound may enhance planar stacking compared to the pyrazine ring in the target .

Direct Structural Analog ()

BJ49861 (1-(2-methoxyphenyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea) has nearly identical structure except for the 2-methoxyphenyl vs. 4-chlorobenzyl group:

  • Key Differences: 4-Chlorobenzyl increases lipophilicity (ClogP ~2.5 vs. The electron-withdrawing chlorine may enhance metabolic stability compared to the electron-donating methoxy group .
Table 2: Substituent Effects on Key Properties
Substituent ClogP Electron Effect Bioactivity Implications
4-Chlorobenzyl ~2.5 Withdrawing Enhanced stability, lipophilicity
2-Methoxyphenyl (BJ49861) ~1.8 Donating Increased solubility

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step coupling, similar to BJ49861, but with optimized conditions for chlorobenzyl incorporation.
  • Optimization : Replacing the 4-chlorobenzyl with bulkier groups (e.g., 3-trifluoromethylbenzyl) could further modulate activity and selectivity.

Biological Activity

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The imidazole and pyrazine moieties are known to play crucial roles in modulating various biological pathways:

  • Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.
  • Antimicrobial Activity : The pyrazine ring is associated with antimicrobial properties, making this compound a candidate for treating infections.

Biological Activity Overview

Activity Type Description
AntitumorInhibits cancer cell growth through apoptosis induction.
AntimicrobialExhibits activity against bacterial and fungal strains.
Anti-inflammatoryReduces inflammation markers in vitro.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity. A study explored its effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed:

  • IC50 Values : The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent growth inhibition.
  • Mechanism : Apoptosis was confirmed through flow cytometry analysis, showing an increase in early apoptotic cells after treatment.

Antimicrobial Activity

In another study focusing on its antimicrobial properties, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Findings included:

  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, demonstrating effective antibacterial activity.
  • Synergistic Effects : When combined with standard antibiotics like ciprofloxacin, the compound showed synergistic effects, enhancing the overall antibacterial efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, and what critical reaction conditions must be controlled?

  • Methodology : A multi-step approach is typically employed, starting with the preparation of the pyrazinyl-imidazole core. Key steps include:

  • Nucleophilic substitution : Reacting 4-chlorobenzyl chloride with a pyrazinyl-imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF or THF) to form the chlorobenzyl derivative .
  • Urea linkage formation : Coupling the intermediate with a substituted ethylurea moiety via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous solvents to ensure high yield .
    • Critical Conditions : Control reaction temperature (often 0–5°C for urea coupling), monitor pH for imidazole ring stability, and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Primary Techniques :

  • ¹H/¹³C NMR : Confirm regioselectivity of substitutions (e.g., pyrazine C-H signals at δ 8.5–9.0 ppm, imidazole protons at δ 7.2–7.8 ppm) .
  • ESI-MS : Validate molecular weight (expected [M+H]⁺ ~465–470 Da) and detect impurities .
  • IR Spectroscopy : Identify urea carbonyl stretching (~1640–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity in multi-step syntheses of this compound?

  • Strategies :

  • Intermediate purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol/water) after each step to remove unreacted starting materials .
  • Kinetic vs. thermodynamic control : Adjust solvent polarity (e.g., DMF for imidazole alkylation) to favor desired regioisomers .
  • Yield tracking : Employ HPLC-MS at each stage to quantify intermediates and adjust stoichiometry .

Q. What strategies are employed to resolve conflicting thermal stability data obtained from TGA and DTA?

  • Analytical Approach :

  • Cross-validation : Compare TGA mass loss (decomposition onset >250°C) with DTA exothermic peaks to distinguish between phase transitions (e.g., melting) and decomposition .
  • Isothermal studies : Conduct stability assays at fixed temperatures (e.g., 150°C for 24 hrs) to identify degradation products via LC-MS .

Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound?

  • In vitro :

  • Enzyme inhibition assays : Test against kinases (e.g., IGF-1R) or inflammatory targets (e.g., S1P lyase) using fluorescence-based or radiometric assays .
    • In vivo :
  • Rodent autoimmune models : Evaluate efficacy in rheumatoid arthritis (e.g., collagen-induced arthritis) with dose-dependent lymphocyte reduction as a biomarker .
  • Pharmacokinetics : Assess bioavailability via oral gavage studies, monitoring plasma half-life and metabolite profiling .

Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?

  • Resolution Methods :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., pyrazine vs. pyridine rings) to isolate contributing factors .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected molecular targets (e.g., S1P lyase vs. off-target kinases) .

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